1,4-Difluoro-2-nitro-5-propoxybenzene
Overview
Description
1,4-Difluoro-2-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a nitro group, and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-nitro-5-propoxybenzene typically involves a multi-step process:
Propoxylation: Finally, the nitro compound undergoes a propoxylation reaction, where a propoxy group is introduced, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-nitro-5-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the nitro group on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the propoxy group.
Scientific Research Applications
1,4-Difluoro-2-nitro-5-propoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-nitro-5-propoxybenzene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The presence of fluorine atoms and the nitro group can significantly influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2-nitrobenzene: Lacks the propoxy group, making it less versatile in certain applications.
2,5-Difluoro-1-nitrobenzene: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.
1,4-Difluoro-2-methyl-5-nitrobenzene: Contains a methyl group instead of a propoxy group, leading to different physical and chemical properties.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1,4-difluoro-2-nitro-5-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-2-3-15-9-5-6(10)8(12(13)14)4-7(9)11/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEPXUKZDOTUPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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